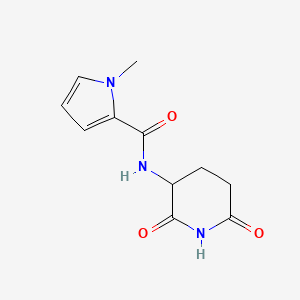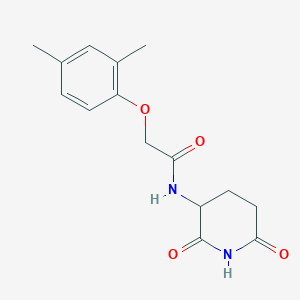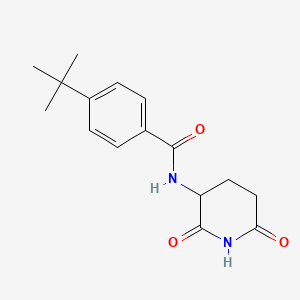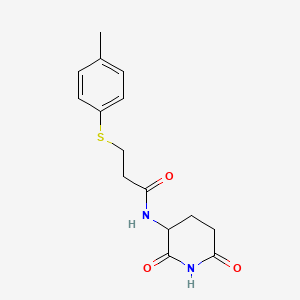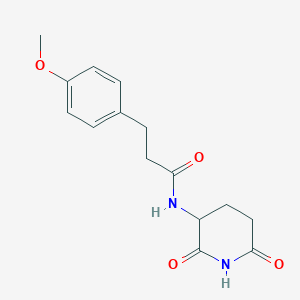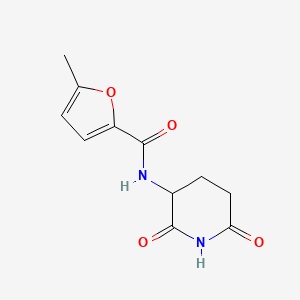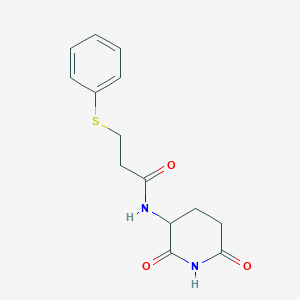
N-(2,6-dioxopiperidin-3-yl)-3-phenylsulfanylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,6-dioxopiperidin-3-yl)-3-phenylsulfanylpropanamide, also known as DPSP, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. DPSP has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.
作用机制
The mechanism of action of N-(2,6-dioxopiperidin-3-yl)-3-phenylsulfanylpropanamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. N-(2,6-dioxopiperidin-3-yl)-3-phenylsulfanylpropanamide has also been found to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
N-(2,6-dioxopiperidin-3-yl)-3-phenylsulfanylpropanamide has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, neuroprotection, improvement of cognitive function, and anti-inflammatory effects. N-(2,6-dioxopiperidin-3-yl)-3-phenylsulfanylpropanamide has also been found to modulate the expression of various genes involved in these processes.
实验室实验的优点和局限性
One advantage of N-(2,6-dioxopiperidin-3-yl)-3-phenylsulfanylpropanamide in lab experiments is its ability to inhibit cell proliferation and induce apoptosis, making it a useful tool for studying cancer cells. N-(2,6-dioxopiperidin-3-yl)-3-phenylsulfanylpropanamide also has neuroprotective effects, making it a useful tool for studying neurological disorders. However, one limitation of N-(2,6-dioxopiperidin-3-yl)-3-phenylsulfanylpropanamide is its potential toxicity, which must be carefully monitored in lab experiments.
未来方向
There are many future directions for N-(2,6-dioxopiperidin-3-yl)-3-phenylsulfanylpropanamide research, including investigating its potential as a therapeutic agent in cancer, neurological disorders, and inflammation. Further studies are needed to fully understand the mechanism of action of N-(2,6-dioxopiperidin-3-yl)-3-phenylsulfanylpropanamide and its effects on various signaling pathways. Additionally, studies are needed to investigate the potential toxicity of N-(2,6-dioxopiperidin-3-yl)-3-phenylsulfanylpropanamide and its safety in humans. Overall, N-(2,6-dioxopiperidin-3-yl)-3-phenylsulfanylpropanamide shows promise as a therapeutic agent and further research is warranted.
合成方法
N-(2,6-dioxopiperidin-3-yl)-3-phenylsulfanylpropanamide can be synthesized using a multi-step process that involves the reaction of 3-phenylthiopropanoic acid with ethyl chloroformate to form 3-phenylthiopropanoyl chloride. This intermediate is then reacted with N-boc-piperidin-3-one to form N-boc-3-(3-phenylthiopropanoyl)piperidin-3-one, which is then deprotected to form N-(2,6-dioxopiperidin-3-yl)-3-phenylsulfanylpropanamide.
科学研究应用
N-(2,6-dioxopiperidin-3-yl)-3-phenylsulfanylpropanamide has been studied for its potential as a therapeutic agent in various diseases, including cancer, neurological disorders, and inflammation. In cancer research, N-(2,6-dioxopiperidin-3-yl)-3-phenylsulfanylpropanamide has been found to inhibit the growth of cancer cells and induce apoptosis. In neurological disorders, N-(2,6-dioxopiperidin-3-yl)-3-phenylsulfanylpropanamide has been found to have neuroprotective effects and improve cognitive function. In inflammation research, N-(2,6-dioxopiperidin-3-yl)-3-phenylsulfanylpropanamide has been found to have anti-inflammatory effects and reduce oxidative stress.
属性
IUPAC Name |
N-(2,6-dioxopiperidin-3-yl)-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c17-12-7-6-11(14(19)16-12)15-13(18)8-9-20-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,18)(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSZBBPCAWXMFQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1NC(=O)CCSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

